

Chemical structure and properties of Fumitremorgin C.

Author: BenchChem Technical Support Team. Date: December 2025

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Fumitremorgin C: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and biological activities of a potent ABCG2 inhibitor.

Introduction

Fumitremorgin C is a mycotoxin produced by several fungal species, most notably Aspergillus fumigatus.[1] It belongs to the indole alkaloid class of organic compounds.[1] This technical guide provides a comprehensive overview of **Fumitremorgin C**, focusing on its chemical structure, physicochemical properties, and its significant role as a potent and selective inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][2] This inhibitory activity makes **Fumitremorgin C** a valuable tool in cancer research, particularly in the context of overcoming multidrug resistance (MDR).[3][4] This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Fumitremorgin C is an organic heteropentacyclic compound with the molecular formula C₂₂H₂₅N₃O₃.[1][5] Its structure is based on L-tryptophan and L-proline amino acid precursors. [6]

Table 1: Physicochemical Properties of Fumitremorgin C



Property	Value	Source(s)
Molecular Formula	C22H25N3O3	[1][2][5]
Molecular Weight	379.45 g/mol	[1][5]
CAS Number	118974-02-0	[1][5][7]
Appearance	Solid, Tan Lyophilisate	[1][2]
Melting Point	259.5 - 260.5 °C	[1]
Solubility	Soluble in DMSO, ethanol, methanol, chloroform, and acetonitrile. Poor water solubility. [2][5][7][8]	
Storage Temperature	2-8°C or -20°C	[2][7]

Spectroscopic Data

The structural elucidation of **Fumitremorgin C** has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While comprehensive assigned spectra are not readily available in a consolidated format in the literature, key identifying information has been reported.

Table 2: Spectroscopic Data for Fumitremorgin C



Technique	Data Highlights	Source(s)
¹ H NMR	Key chemical shifts have been reported in the literature, aiding in structural confirmation.	[9]
¹³ C NMR	Predicted spectra are available in databases, providing expected chemical shift ranges for the carbon skeleton.	[7]
Mass Spectrometry	Used for the identification and confirmation of the molecular weight and formula.	[10]

Biological Activity and Mechanism of Action Inhibition of ABCG2/BCRP and Reversal of Multidrug Resistance

The most well-characterized biological activity of **Fumitremorgin C** is its potent and selective inhibition of the ABCG2 transporter.[2][3][11] ABCG2 is an ATP-binding cassette transporter that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic agents, out of cells.[11] Overexpression of ABCG2 in cancer cells is a significant mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[4]

Fumitremorgin C has been shown to be highly effective in reversing resistance to various anticancer drugs, such as mitoxantrone, doxorubicin, and topotecan, in cell lines that overexpress ABCG2.[3][12] It does not, however, reverse drug resistance in cells with elevated expression of other MDR-associated transporters like P-glycoprotein (Pgp) or Multidrug Resistance-Associated Protein (MRP), highlighting its selectivity for ABCG2.[3][13] The reversal of resistance is associated with an increase in the intracellular accumulation of the chemotherapeutic drugs.[3][12]

Table 3: In Vitro Activity of Fumitremorgin C



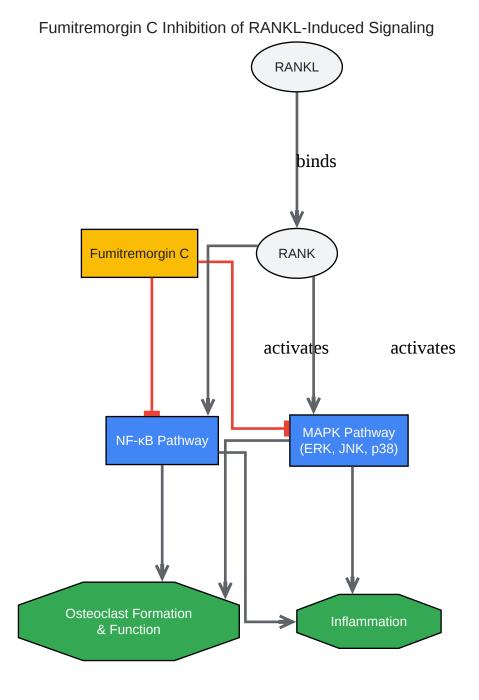
Cell Line	Assay Description	IC50 Value	Source(s)
HEK293 (transfected with human ABCG2 R482 mutant)	Potentiation of mitoxantrone-induced cytotoxicity	5.42 nM (as measured by mitoxantrone IC50 potentiation)	[3]
K562	Inhibition of cellular processes	41 μΜ	[3]
MCF-7/mtxR (mitoxantrone- selected)	Reversal of mitoxantrone resistance	Not specified (114-fold reversal)	[3]
S1M1-3.2	Potentiation of mitoxantrone toxicity	Not specified (93-fold potentiation)	[3]

Effects on Signaling Pathways

Recent research has indicated that **Fumitremorgin C** can modulate intracellular signaling pathways, suggesting broader pharmacological effects beyond ABCG2 inhibition.

• NF-κB and MAPK Signaling: **Fumitremorgin C** has been shown to attenuate osteoclast formation and function by suppressing RANKL-induced activation of the NF-κB and MAPK signaling pathways.[14] It has also been observed to alleviate inflammation and collagen degradation in chondrocytes through the SIRT1/NF-κB/MAPK pathway.[15]





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Fumitremorgin C's inhibitory effect on RANKL-induced signaling.

Experimental Protocols Isolation of Fumitremorgin C from Aspergillus fumigatus

This protocol is a generalized procedure based on methods described in the literature for the isolation of mycotoxins from fungal cultures.



• Fungal Culture: Inoculate Aspergillus fumigatus onto a suitable solid-state medium (e.g., rice medium) or into a liquid broth. Incubate at an appropriate temperature (e.g., 25-30°C) for a period sufficient for mycotoxin production (typically 1-2 weeks).

Extraction:

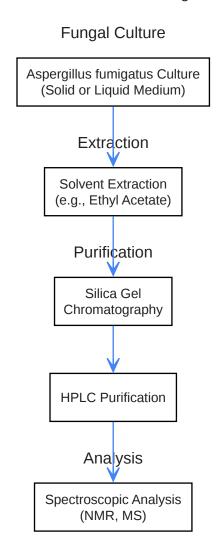
- For solid cultures, extract the fungal biomass and substrate with an organic solvent such as chloroform or ethyl acetate.
- For liquid cultures, filter to separate the mycelium from the broth. Extract both the mycelium and the filtrate with a suitable organic solvent.
- Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure to obtain a crude extract.

• Purification:

- Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
- HPLC: Further purify the fractions containing Fumitremorgin C using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water or methanol-water).
- Identification: Confirm the identity and purity of the isolated **Fumitremorgin C** using spectroscopic methods (NMR, MS) and by comparing the data with published values.



General Workflow for Fumitremorgin C Isolation



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A generalized workflow for the isolation of **Fumitremorgin C**.

In Vitro ABCG2 Inhibition Assay (Cell-Based)

This protocol describes a common method to assess the ability of **Fumitremorgin C** to reverse ABCG2-mediated multidrug resistance.

- Cell Culture: Culture cancer cells known to overexpress ABCG2 (e.g., mitoxantrone-resistant cell lines) and a corresponding parental (sensitive) cell line in appropriate growth medium.
- Drug Treatment:



- Seed the cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of a chemotherapeutic agent that is a substrate of ABCG2 (e.g., mitoxantrone, doxorubicin, or topotecan) in the presence or absence of a fixed, non-toxic concentration of **Fumitremorgin C** (e.g., 1-10 μM).
- Include control wells with cells treated with Fumitremorgin C alone to assess its intrinsic cytotoxicity.
- Incubation: Incubate the plates for a period sufficient to allow for drug-induced cytotoxicity (e.g., 48-72 hours).
- Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or sulforhodamine B (SRB) assay.
- Data Analysis:
 - Calculate the IC₅₀ value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each treatment condition.
 - The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of **Fumitremorgin C**.

Chemical Synthesis

The total synthesis of **Fumitremorgin C** has been reported in the literature, providing a means to obtain the compound and its analogs for further study. The synthetic routes are typically multi-step processes involving the construction of the complex pentacyclic ring system. Key steps often include the formation of the indole core, coupling with a proline derivative, and subsequent cyclization reactions.[6][9] One reported synthesis involves the oxidative elimination and cyclization of an N-prolyl-7-methoxy-β-carboline intermediate.[9]

Conclusion

Fumitremorgin C is a valuable research tool due to its potent and selective inhibition of the ABCG2 multidrug transporter. Its ability to reverse ABCG2-mediated drug resistance in cancer



cells makes it an important compound for studying MDR mechanisms and for the preclinical evaluation of strategies to overcome chemotherapy resistance. Furthermore, emerging evidence of its effects on key signaling pathways such as NF-kB and MAPK suggests that **Fumitremorgin C** may have a broader range of biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the multifaceted properties of **Fumitremorgin C**.

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References

- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 5. mimedb.org [mimedb.org]
- 6. researchgate.net [researchgate.net]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fumitremorgin C | C22H25N3O3 | CID 403923 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. researchgate.net [researchgate.net]



- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Chemical structure and properties of Fumitremorgin C.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674183#chemical-structure-and-properties-of-fumitremorgin-c]

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